molecular formula C13H14ClN3O4 B1418129 ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate CAS No. 477854-18-5

ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate

Cat. No. B1418129
CAS RN: 477854-18-5
M. Wt: 311.72 g/mol
InChI Key: SBSJWJUHJZRFQW-UHFFFAOYSA-N
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Description

“Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate” is a chemical compound with the CAS Number: 477854-18-5. It has a molecular weight of 311.72 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14ClN3O4/c1-3-21-13(20)15-12(19)11(8(2)18)17-16-10-6-4-9(14)5-7-10/h4-7,16H,3H2,1-2H3,(H,15,19,20)/b17-11- . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

1. Synthesis and Molecular Structure Analysis

Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate and related compounds have been synthesized and analyzed for their molecular structure. For example, (Achutha et al., 2017) discussed the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, characterizing it through NMR, mass spectral analysis, and X-ray diffraction. These studies are crucial for understanding the physical and chemical properties of these compounds.

2. Antimicrobial Activities

Some derivatives of ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate exhibit antimicrobial properties. (Desai et al., 2007) synthesized new quinazolines, showing potential as antimicrobial agents. Such studies are significant in the search for new and effective antimicrobial substances.

3. Phytoene Desaturase Inhibition

Research by (Ohki et al., 2003) has shown that compounds similar to ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate can inhibit phytoene desaturase, an enzyme crucial in carotenoid biosynthesis. This is particularly relevant in agricultural research and the development of herbicides.

4. Dye Synthesis and Application

Compounds related to ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate have been used in the synthesis of disperse dyes. (Abolude et al., 2021) explored the synthesis and application of such dyes on polyester and nylon fabrics, highlighting the compound's relevance in textile chemistry.

5. Anticancer and Antiviral Research

Ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate related compounds have been evaluated for their potential anticancer and antiviral activities. For instance, (Temple et al., 1982) synthesized compounds exhibiting significant cytotoxicity against cancer cells, indicating a potential use in anticancer therapy.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

ethyl N-[2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-3-21-13(20)15-12(19)11(8(2)18)17-16-10-6-4-9(14)5-7-10/h4-7,18H,3H2,1-2H3,(H,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSJWJUHJZRFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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